2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Overview
Description
2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile typically involves multiple steps. One common method involves the Ritter cyclocondensation of 3,4-dimethylbenzylcarbinols with thiocyanatoanilines . The reaction is performed in a heterophasic medium of toluene with sulfuric acid at temperatures between 60-70°C . The resulting product is then purified and converted into its hydrochloride form for further use.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential analgesic, anthelmintic, and larvicidal activities.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological systems are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, its analgesic effect may be due to its interaction with pain receptors or neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-3,4-dihydroisoquinolin-1-ylthio derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-alkylated 3,4-dihydroisoquinolinones: These compounds also feature the dihydroisoquinoline moiety and are studied for their pharmacological properties.
Uniqueness
2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3OS/c1-31(2)18-23-11-7-8-12-25(23)29(34-31)20-36-30-27(19-32)26(21-13-15-24(35-3)16-14-21)17-28(33-30)22-9-5-4-6-10-22/h4-17H,18,20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETMAMHUYNEGCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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